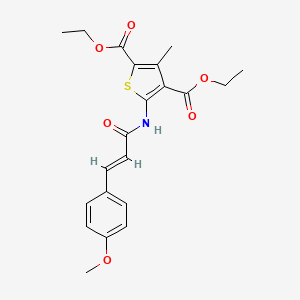

(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate

Descripción general

Descripción

(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an acrylamido group and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving suitable precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Acrylamido Group: The acrylamido group is introduced via an amide coupling reaction, where an acrylamide derivative is reacted with the thiophene core under appropriate conditions.

Methoxyphenyl Substitution: The methoxyphenyl group is introduced through a substitution reaction, often involving a halogenated methoxybenzene derivative and a suitable nucleophile.

Esterification: The final step involves the esterification of the carboxylic acid groups on the thiophene ring with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the acrylamido group to an amine or to reduce other functional groups.

Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used for substitution reactions.

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of (E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of diethyl 2,4-dicarboxylate with appropriate amine derivatives in the presence of suitable catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The methoxyphenyl group is believed to enhance the interaction with biological targets, making these compounds promising candidates for further drug development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways . This makes it a potential candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance properties such as toughness and thermal stability, making it suitable for applications in coatings and composites .

Photovoltaic Materials

The compound's structural features allow it to be explored as a component in organic photovoltaic devices. Research has shown that derivatives can improve light absorption and charge transport properties, which are critical for enhancing the efficiency of solar cells .

Herbicidal Activity

Studies have suggested that this compound exhibits herbicidal properties. Its application in agriculture could provide an environmentally friendly alternative to synthetic herbicides, targeting specific weed species while minimizing harm to crops .

Case Studies

Mecanismo De Acción

The mechanism of action of (E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The acrylamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate: shares structural similarities with other thiophene derivatives and acrylamido compounds.

(E)-6,7-dimethoxy-N-[2-[3-(4-methoxyphenyl)acrylamido]ethyl]quinoline-2-carboxamide: This compound also contains an acrylamido group and a methoxyphenyl group, but with a quinoline core instead of a thiophene core.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a similar methoxyphenyl group but with a triazole ring and a different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thiophene core, which imparts distinct chemical and biological properties

Actividad Biológica

(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its antioxidant, antibacterial, and antitumor properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 366.45 g/mol

- CAS Number : Not specifically listed but related to the structure involving thiophene and methoxyphenyl groups.

Antioxidant Activity

Research has shown that thiophene derivatives exhibit notable antioxidant properties. A study highlighted that compounds similar to this compound demonstrated significant radical scavenging activity. The ABTS assay indicated that certain derivatives achieved up to 62% inhibition, comparable to ascorbic acid which showed 88.44% inhibition .

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| Ascorbic Acid | 88.44% |

| Compound 7a | 62.0% |

| Compound 3c | 54.9% |

The presence of electron-donating groups such as amino and methoxy significantly enhances the antioxidant capacity of these compounds by stabilizing free radicals through resonance .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Studies have reported that derivatives with methoxy substitutions showed improved activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that the presence of the methoxy group enhances hydrophilicity, thereby improving antibacterial potency .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 64 µg/mL |

| S. aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

The antitumor potential of thiophene derivatives has been extensively documented. The compound's ability to inhibit tumor cell proliferation has been linked to mechanisms such as topoisomerase inhibition and induction of apoptosis through reactive oxygen species (ROS) generation. In vitro studies have shown that certain thiophene derivatives can significantly reduce cell viability in cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HeLa (Cervical) | 10.8 |

| A549 (Lung) | 12.3 |

Case Studies

- Antioxidant Study : A recent investigation into various thiophene derivatives found that those with amino substitutions exhibited the highest antioxidant activity due to enhanced electron donation capabilities .

- Antibacterial Evaluation : A comparative study demonstrated that the compound exhibited stronger antibacterial effects than standard antibiotics like ampicillin against multiple strains, suggesting its potential as a lead compound in antibiotic development .

- Antitumor Research : Another study focused on the structural modifications of thiophene derivatives, revealing that specific substitutions could lead to increased cytotoxicity against cancer cells, highlighting the importance of chemical structure in biological activity .

Propiedades

IUPAC Name |

diethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6S/c1-5-27-20(24)17-13(3)18(21(25)28-6-2)29-19(17)22-16(23)12-9-14-7-10-15(26-4)11-8-14/h7-12H,5-6H2,1-4H3,(H,22,23)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZPVOCYHLWSEJ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.